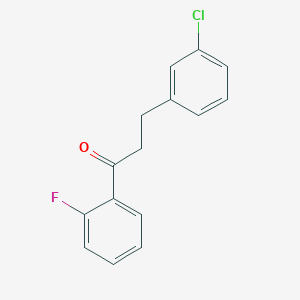

3-(3-Chlorophenyl)-2'-fluoropropiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-7,10H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXOSLYIEYXNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644440 | |

| Record name | 3-(3-Chlorophenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-24-1 | |

| Record name | 3-(3-Chlorophenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functional Group Transformations of 3 3 Chlorophenyl 2 Fluoropropiophenone

Reactivity of the Ketone Functionality

The carbonyl group of the propiophenone (B1677668) moiety is a primary site for chemical transformations, including oxidation, reduction, and nucleophilic addition.

Oxidative Transformations of the Propiophenone Carbonyl

The ketone group in 3-(3-Chlorophenyl)-2'-fluoropropiophenone can undergo oxidative cleavage through reactions such as the Baeyer-Villiger oxidation. This reaction converts ketones into esters by inserting an oxygen atom into a carbon-carbon bond adjacent to the carbonyl. wikipedia.orgorganic-chemistry.orgyoutube.comnih.govsigmaaldrich.com The regioselectivity of this oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge will migrate preferentially. The typical migratory aptitude order is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the two groups are the 3-chlorobenzyl group (-CH(CH₃)C₆H₄Cl) and the 2-fluorophenyl group. Due to the electronic properties and substitution, the migration of the 2-fluorophenyl group is generally favored, leading to the formation of a benzoate (B1203000) ester. Another potential oxidative reaction is the α-benzoxylation of the propiophenone, which would introduce a benzoyloxy group on the carbon adjacent to the carbonyl group. researchgate.net

| Oxidative Transformation | Reagents | Predicted Major Product |

| Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA) | 2-Fluorophenyl 2-(3-chlorophenyl)propanoate |

| α-Benzoxylation | Terminal Aryl Alkenes, TBAI, TBHP | 1-(3-Chlorophenyl)-1-benzoyloxy-1-(2-fluorophenyl)propan-2-one |

Reductive Pathways of the Ketone Group

The ketone functionality can be reduced to either a secondary alcohol or completely deoxygenated to an alkane, depending on the reagents and reaction conditions employed.

Reduction to Secondary Alcohol: The most common method for reducing a ketone to a secondary alcohol is through the use of hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). studylib.netnumberanalytics.commasterorganicchemistry.comlibretexts.orgorganic-chemistry.org These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the alcohol. For this compound, this reduction creates a new stereocenter, resulting in a racemic mixture of 1-(3-chlorophenyl)-1-(2-fluorophenyl)propan-1-ol. studylib.netmasterorganicchemistry.com

Reduction to Alkane (Deoxygenation): Complete removal of the carbonyl oxygen to form a methylene (B1212753) group (-CH₂-) can be achieved under harsh conditions.

Clemmensen Reduction: This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.orgorgoreview.comchem-station.comlibretexts.orgbyjus.com It is particularly effective for aryl-alkyl ketones but is incompatible with acid-sensitive substrates.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent. pharmaguideline.comwikipedia.orgmasterorganicchemistry.comalfa-chemistry.comyoutube.com This method is suitable for substrates that are sensitive to strong acids.

| Reductive Pathway | Reagents | Product | Functional Group Transformation |

| Hydride Reduction | 1. NaBH₄ or LiAlH₄2. H₂O or H₃O⁺ workup | 1-(3-Chlorophenyl)-1-(2-fluorophenyl)propan-1-ol | Ketone → Secondary Alcohol |

| Clemmensen Reduction | Zn(Hg), conc. HCl, heat | 1-(3-Chlorophenyl)-3-(2-fluorophenyl)propane | Ketone → Alkane |

| Wolff-Kishner Reduction | 1. N₂H₄2. KOH, heat | 1-(3-Chlorophenyl)-3-(2-fluorophenyl)propane | Ketone → Alkane |

Nucleophilic Addition Reactions to the Carbonyl Center

The polarized nature of the carbonyl group makes its carbon atom electrophilic and susceptible to attack by various nucleophiles.

Grignard Reaction: Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that add to ketones to form tertiary alcohols after an acidic workup. wikipedia.orgmasterorganicchemistry.comyoutube.com For instance, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would yield 2-(3-chlorophenyl)-1-(2-fluorophenyl)-2-methylpropan-1-ol.

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) to a ketone results in the formation of a cyanohydrin, which is a molecule containing both a hydroxyl (-OH) and a nitrile (-C≡N) group on the same carbon. pearson.comlibretexts.orgopenstax.orgunizin.orgyoutube.com This reaction is reversible and base-catalyzed.

| Nucleophilic Addition | Reagents | Intermediate/Product | Product Class |

| Grignard Reaction | 1. R-MgX (e.g., CH₃MgBr)2. H₃O⁺ workup | 2-(3-Chlorophenyl)-1-(2-fluorophenyl)-2-methylpropan-1-ol | Tertiary Alcohol |

| Cyanohydrin Formation | NaCN, H₂SO₄ | 2-(3-Chlorophenyl)-1-(2-fluorophenyl)-1-hydroxypropanenitrile | α-Hydroxy Nitrile |

Reactivity of the Halogenated Aromatic Rings

The two aromatic rings of the molecule exhibit different reactivities based on their substituents, influencing both electrophilic and nucleophilic substitution patterns.

Electrophilic Aromatic Substitution Studies on the Chlorophenyl Moiety

The chlorophenyl ring is substituted with two groups: a chlorine atom and the propiophenone group. Both of these substituents are deactivating towards electrophilic aromatic substitution (EAS), meaning they make the ring less reactive than benzene (B151609). openstax.org Their directing effects, however, are conflicting.

Chloro Group: Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate. pressbooks.pub

Propiophenone Group (Acyl Group): The acyl group is strongly deactivating and a meta-director due to both inductive and resonance electron-withdrawing effects. openochem.org

When both groups are present, the position of the incoming electrophile is determined by their combined influence. The powerful meta-directing effect of the acyl group and the ortho, para-directing effect of the chlorine atom will dictate the substitution pattern on the available positions (C2, C4, C5, C6). The strong deactivation by both groups suggests that forcing conditions would be required for any substitution to occur.

| Position on Chlorophenyl Ring | Directing Influence of Chloro (at C3) | Directing Influence of Propiophenone (at C1) | Predicted Reactivity |

| C2 | Ortho | Meta | Favored by both directors |

| C4 | Para | Ortho | Sterically accessible |

| C5 | Meta | Para | Disfavored by Chloro |

| C6 | Ortho | Meta | Favored by both, but sterically hindered |

Based on these competing effects, substitution is most likely to occur at the C2 or C6 positions, which are meta to the acyl group and ortho to the chloro group.

Nucleophilic Aromatic Substitution on the Fluorophenyl Moiety

The fluorophenyl ring is highly susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.orgmasterorganicchemistry.com This reactivity is due to two main factors:

Fluorine as a Leaving Group: Fluorine is a good leaving group in SₙAr reactions because its high electronegativity polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic. youtube.com

Activation by the Carbonyl Group: The propiophenone group is strongly electron-withdrawing. Its position ortho to the fluorine atom allows it to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, which significantly accelerates the reaction. masterorganicchemistry.com

A wide variety of nucleophiles can displace the fluoride (B91410) ion under relatively mild conditions. This reaction is a powerful tool for introducing new functional groups onto the fluorophenyl ring. core.ac.ukacs.orgresearchgate.netacs.orgnih.govorgsyn.orgnih.gov

| Nucleophile | Reagent Example | Product of Substitution |

| Amine | R₂NH (e.g., Dimethylamine) | 3-(3-Chlorophenyl)-2'-(dimethylamino)propiophenone |

| Alkoxide | RO⁻ (e.g., Sodium methoxide) | 3-(3-Chlorophenyl)-2'-(methoxy)propiophenone |

| Thiolate | RS⁻ (e.g., Sodium thiophenoxide) | 3-(3-Chlorophenyl)-2'-(phenylthio)propiophenone |

| Nitrile Anion | R₂CHCN + Base (e.g., Isobutyronitrile, KHMDS) | 3-(3-Chlorophenyl)-2'-(dicyanomethyl)propiophenone derivative |

Strategic Derivatization for Novel Chemical Entities

The molecular architecture of this compound offers a versatile platform for the synthesis of novel chemical entities. Its structure contains several reactive sites—the ketone carbonyl group, the adjacent α-carbon, and the two halogenated aromatic rings—that can be selectively targeted for modification. Strategic derivatization of this scaffold allows for systematic exploration of the chemical space to develop compounds with tailored properties. The key approaches involve expanding the core structure through carbon-carbon bond formation and altering the existing functionalities through functional group interconversions.

The propiophenone core is particularly amenable to reactions that form new carbon-carbon bonds, enabling the extension and elaboration of its molecular framework. These transformations primarily leverage the reactivity of the carbonyl group and the acidity of its α-protons.

Enolate Chemistry : The protons on the carbon atom alpha to the carbonyl group (the methylene group of the ethyl chain) exhibit acidity and can be removed by a suitable base to form a nucleophilic enolate. This enolate intermediate is a powerful tool for building more complex molecules. For instance, in an Aldol-type condensation , this enolate can react with various aldehydes and ketones to form β-hydroxy ketones. vanderbilt.edu Subsequent dehydration of these adducts can yield α,β-unsaturated ketones, further expanding the conjugated system. vanderbilt.edu

Alkylation and Acylation : The enolate of this compound can also participate in nucleophilic substitution reactions with alkyl halides to introduce new alkyl chains at the α-position. Similarly, acylation reactions can introduce an additional carbonyl-containing moiety.

Reactions at the Carbonyl Carbon : The electrophilic nature of the carbonyl carbon allows for nucleophilic additions using organometallic reagents. For example, Grignard reactions with alkyl or aryl magnesium halides, or reactions with organolithium compounds, can convert the ketone into a tertiary alcohol, introducing a new substituent and a hydroxyl functional group in a single step. fiveable.me This approach is fundamental for significantly increasing the steric bulk and complexity of the original scaffold.

Cross-Coupling Reactions : The aryl-chlorine bond on the 3-chlorophenyl ring serves as a handle for transition-metal-catalyzed cross-coupling reactions. For example, a Suzuki coupling with a boronic acid or a Heck coupling with an alkene can be employed to append new aryl or vinyl groups, respectively. These reactions are highly efficient for creating C(sp²)-C(sp²) bonds and are central to modern synthetic strategies for building complex aromatic systems.

Below is a summary of potential C-C bond-forming reactions.

| Reaction Type | Target Site | Typical Reagents | Product Class |

|---|---|---|---|

| Aldol Condensation | α-Carbon | Aldehyde/Ketone, Base (e.g., LDA, NaOH) | β-Hydroxy Ketone or α,β-Unsaturated Ketone |

| Grignard Reaction | Carbonyl Carbon | R-MgX (e.g., CH₃MgBr) | Tertiary Alcohol |

| Wittig Reaction | Carbonyl Carbon | Phosphonium Ylide (Ph₃P=CHR) | Alkene |

| Suzuki Coupling | 3-Chlorophenyl Ring (C-Cl) | Ar-B(OH)₂, Pd Catalyst, Base | Biaryl Compound |

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.uk This strategy is essential for modulating the electronic and steric properties of this compound and for preparing derivatives where the original functional groups are replaced or modified.

Reduction of the Ketone : The carbonyl group is a prime target for reduction. Using mild reducing agents like sodium borohydride (NaBH₄), the ketone can be selectively converted to a secondary alcohol, yielding 1-(2-fluorophenyl)-1-(3-chlorophenyl)propan-1-ol. More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) would achieve the same transformation. vanderbilt.edu Complete removal of the carbonyl oxygen to form an alkyl chain can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction, resulting in a 1-(3-chlorophenyl)-3-(2-fluorophenyl)propane structure.

Transformations involving the Aryl Halides : While the aryl-fluorine bond is generally robust, the aryl-chlorine bond is more susceptible to transformation. ub.edu Beyond the cross-coupling reactions mentioned previously, the chloro group can be a site for other modifications. For example, Buchwald-Hartwig amination can be used to replace the chlorine atom with a nitrogen-containing group (an amine, amide, or heterocycle), providing access to a wide range of nitrogen-containing derivatives. Nucleophilic aromatic substitution (SNAr) of the chlorine is also possible but typically requires harsh conditions or the presence of strong electron-withdrawing groups on the ring.

Oxidation Reactions : While the core structure is relatively stable to oxidation, specific reagents can effect transformations. For instance, the Baeyer-Villiger oxidation could potentially convert the propiophenone into an ester. fiveable.me This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons.

The table below outlines key functional group interconversions applicable to the target compound.

| Transformation | Functional Group Targeted | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Ketone Reduction | Carbonyl | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Deoxygenation | Carbonyl | H₂NNH₂/KOH (Wolff-Kishner) | Alkane (CH₂) |

| Buchwald-Hartwig Amination | Aryl Chloride | Amine (R₂NH), Pd Catalyst, Base | Aryl Amine |

| Hydrodehalogenation | Aryl Chloride | H₂, Pd/C | Aryl C-H |

Spectroscopic and Advanced Structural Elucidation of 3 3 Chlorophenyl 2 Fluoropropiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-(3-Chlorophenyl)-2'-fluoropropiophenone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit distinct signals corresponding to the protons and carbons in different chemical environments. The presence of electron-withdrawing groups (the carbonyl group, chlorine, and fluorine) and the aromatic rings will significantly influence the chemical shifts.

Proton (¹H) NMR: The ¹H NMR spectrum would likely be recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃). The protons of the two aromatic rings would appear in the downfield region (typically 6.8-8.0 ppm). The protons on the 2'-fluorophenyl ring will show additional complexity due to coupling with the fluorine atom. The methylene (B1212753) protons of the propiophenone (B1677668) chain are expected to appear as two triplets in the aliphatic region.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift. The aromatic carbons will resonate in the region of 115-140 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond carbon-fluorine coupling constant.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Hα | ~3.1 | t | J ≈ 7 |

| Hβ | ~3.3 | t | J ≈ 7 |

| Aromatic H (3-Chlorophenyl) | 7.2-7.5 | m | - |

| Aromatic H (2'-Fluorophenyl) | 6.9-7.8 | m | J(H,F) will be observed |

Note: 't' denotes a triplet, and 'm' denotes a multiplet. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~198 |

| C-Cl (3-Chlorophenyl) | ~134 |

| C-F (2'-Fluorophenyl) | ~160 (d, ¹J(C,F) ≈ 250 Hz) |

| Aromatic C (3-Chlorophenyl) | 126-135 |

| Aromatic C (2'-Fluorophenyl) | 115-135 |

| Cα | ~38 |

| Cβ | ~30 |

Note: 'd' denotes a doublet. Chemical shifts are referenced to TMS.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To definitively assign the proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the α- and β-methylene protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the carbons in the methylene groups and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across the entire molecule. For example, correlations would be expected from the α- and β-protons to the carbonyl carbon and the carbons of the 3-chlorophenyl ring.

Advanced NMR for Stereochemical and Isomeric Differentiation

While this compound does not have a chiral center, advanced NMR techniques could be used to differentiate it from potential constitutional isomers that might be formed during its synthesis. For example, isomers with different substitution patterns on the aromatic rings would have distinctly different NMR spectra, particularly in the aromatic regions and in the coupling patterns observed.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Analysis of Carbonyl Stretching Frequencies

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For ketones, this band typically appears in the range of 1680-1740 cm⁻¹. The conjugation of the carbonyl group with the 2'-fluorophenyl ring is expected to slightly lower this frequency.

Vibrational Modes of Halogenated Aromatic Systems

The IR spectrum will also display characteristic absorption bands for the two halogenated aromatic systems. The C-Cl stretching vibration of the 3-chlorophenyl group is expected to appear in the fingerprint region, typically between 700 and 800 cm⁻¹. The C-F stretching vibration of the 2'-fluorophenyl group will likely produce a strong absorption band in the range of 1100-1250 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic rings will be observed above 3000 cm⁻¹, and C-H bending vibrations will appear in the fingerprint region, providing information about the substitution pattern of the rings.

Interactive Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3150 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=O Stretch | 1680-1700 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| C-F Stretch | 1100-1250 | Strong |

| C-Cl Stretch | 700-800 | Medium-Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint that aids in the elucidation of the compound's chemical structure.

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. colorado.edu For this compound, the molecular formula is C₁₅H₁₂ClFO.

The theoretical monoisotopic mass of this compound is calculated to be 262.0562 u. An experimental HRMS analysis is expected to yield a mass value that is highly consistent with this theoretical calculation, typically within a few parts per million (ppm), thereby confirming the elemental composition. This high level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. testbook.com

Table 1: Theoretical Elemental Composition and High-Resolution Mass Data for C₁₅H₁₂ClFO

| Parameter | Value |

| Molecular Formula | C₁₅H₁₂ClFO |

| Monoisotopic Mass | 262.0562 u |

| Molar Mass | 262.71 g/mol |

| C (wt%) | 68.59% |

| H (wt%) | 4.60% |

| Cl (wt%) | 13.50% |

| F (wt%) | 7.23% |

| O (wt%) | 6.09% |

This interactive table provides the calculated elemental composition and exact mass of the target compound.

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound is expected to undergo characteristic fragmentation, providing vital information for structural confirmation. Ketones typically exhibit distinct cleavage patterns, primarily alpha-cleavage at the bonds adjacent to the carbonyl group. libretexts.orgchemistrynotmystery.com

The primary fragmentation of propiophenone and its derivatives involves the cleavage of the ethyl group, leading to a stable benzoyl cation. massbank.eumiamioh.edu For this compound, two main alpha-cleavage pathways are anticipated:

Loss of an ethyl radical (•C₂H₅): Cleavage of the bond between the carbonyl carbon and the adjacent ethyl group would result in the formation of a 3-chloro-2'-fluorobenzoyl cation.

Loss of the 3-chloro-2'-fluorobenzoyl radical: This would lead to the formation of an ethyl cation.

Further fragmentation of the aromatic portions can also occur, including the loss of CO, chlorine, and fluorine atoms. The resulting mass spectrum would display a unique pattern of peaks corresponding to these fragments, which collectively support the proposed structure.

Table 2: Predicted Major Fragment Ions of this compound in EI-MS

| m/z (predicted) | Proposed Fragment Structure | Description |

| 262 | [C₁₅H₁₂ClFO]⁺ | Molecular Ion (M⁺) |

| 233 | [C₁₃H₇ClFO]⁺ | Loss of ethyl radical (•C₂H₅) |

| 205 | [C₁₂H₇ClFO]⁺ | Loss of •C₂H₅ and CO |

| 141 | [C₇H₄FO]⁺ | 2-Fluorobenzoyl cation |

| 139 | [C₇H₄ClO]⁺ | 3-Chlorobenzoyl cation |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This interactive table outlines the expected fragmentation patterns and corresponding mass-to-charge ratios based on the principles of mass spectrometry for ketones. libretexts.orgmiamioh.edu

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the absolute configuration of chiral molecules. ed.ac.ukwikipedia.org If this compound were to be synthesized in an enantiomerically pure form and crystallized in a non-centrosymmetric space group, this method could establish the R or S configuration at the chiral center. wikipedia.org The analysis relies on the phenomenon of anomalous dispersion (or resonant scattering), which can differentiate between a crystal structure and its mirror image. ed.ac.uk

Table 3: Illustrative Crystallographic Data Collection and Refinement Parameters

| Parameter | Example Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

Note: This table is for illustrative purposes to show typical parameters obtained from a single-crystal X-ray diffraction experiment, as specific crystallographic data for this compound is not publicly available.

The data from X-ray diffraction allows for the detailed elucidation of the molecule's conformation in the solid state. rsc.orgresearchgate.net This includes the precise measurement of all bond lengths and angles, as well as the torsional angles that define the spatial relationship between different parts of the molecule.

For this compound, key conformational features would include:

The dihedral angle between the 3-chlorophenyl ring and the 2-fluorophenyl ring.

The conformation of the propionyl chain, defining the orientation of the carbonyl group relative to the aromatic rings.

Intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the crystal packing arrangement. rsc.org

Studies on similar aromatic ketones have shown that crystal packing forces can lead to specific preferred conformations in the solid state, which may differ from the lowest energy conformation in solution. acs.org The analysis would provide a static picture of the molecule's structure, offering fundamental insights into its steric and electronic properties. researchgate.net

Computational Chemistry and Theoretical Modeling of 3 3 Chlorophenyl 2 Fluoropropiophenone

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 3-(3-Chlorophenyl)-2'-fluoropropiophenone, these calculations can elucidate its electronic landscape, which is crucial for predicting its interactions and potential applications.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its favorable balance between accuracy and computational cost. The selection of an appropriate DFT functional and basis set is critical for obtaining reliable results.

For molecules similar in structure to this compound, such as chalcones and other substituted aromatic ketones, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a popular and well-validated choice. materialsciencejournal.org This functional combines the strengths of both Hartree-Fock theory and DFT, providing a good description of electronic correlation.

The choice of basis set, which is a set of mathematical functions used to describe the atomic orbitals, is equally important. For compounds containing elements like chlorine and fluorine, a Pople-style basis set such as 6-311G(d,p) or 6-311++G(d,p) is often employed. The inclusion of polarization functions (d,p) allows for a more accurate description of the anisotropic electron density in molecules, which is particularly important for polar bonds like C-Cl and C-F. The addition of diffuse functions (++) is beneficial for describing anions and systems with lone pairs of electrons.

Table 1: Commonly Employed DFT Methods and Basis Sets for Similar Compounds

| Functional | Basis Set | Description |

|---|---|---|

| B3LYP | 6-311G(d,p) | A hybrid functional combined with a triple-zeta basis set including polarization functions on heavy atoms (d) and hydrogen atoms (p). |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the nucleophilic character of the molecule. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap indicates that the molecule is more polarizable and more reactive.

For substituted propiophenones and related chalcones, the HOMO is often localized on the more electron-rich phenyl ring, while the LUMO is typically distributed over the carbonyl group and the other phenyl ring. In the case of this compound, one would expect the distribution of these orbitals to be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

Table 2: Conceptual Data for Frontier Molecular Orbitals

| Parameter | Description | Typical Values for Similar Compounds (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | 4.0 to 5.0 |

Note: These are representative values based on studies of structurally related compounds and are not specific to this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values.

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions denote areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green and yellow regions represent areas of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The regions around the hydrogen atoms and the carbon atoms attached to the electronegative chlorine and fluorine atoms would likely exhibit a positive potential (blue). This visualization provides a clear picture of the molecule's polarity and its preferred sites for intermolecular interactions.

Theoretical Reactivity Assessment and Reaction Pathway Analysis

Based on the electronic properties derived from quantum chemical calculations, it is possible to quantify the global and local reactivity of this compound. This is achieved through the calculation of various reactivity descriptors.

Chemical Hardness (η) is a measure of the resistance of a molecule to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value of chemical hardness indicates greater stability and lower reactivity.

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1 / η) and represents the ease with which a molecule's electron cloud can be polarized. A higher value of softness implies higher reactivity.

Electronegativity (χ) is the ability of a molecule to attract electrons and is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 3: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |

These descriptors would allow for a quantitative comparison of the reactivity of this compound with other related compounds, aiding in the prediction of its chemical behavior in various reactions.

The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. It helps to identify the most nucleophilic and electrophilic sites.

The Dual Descriptor (Δf(r)) is an extension of the Fukui function that provides a more precise picture of local reactivity.

When Δf(r) > 0, the site is favored for a nucleophilic attack (the atom will readily accept electrons).

When Δf(r) < 0, the site is favored for an electrophilic attack (the atom will readily donate electrons).

By calculating the Dual Descriptor for this compound, it would be possible to map out the specific atomic sites most susceptible to nucleophilic and electrophilic attack, thereby providing detailed insights into its reaction mechanisms. For instance, the carbonyl carbon is expected to be a primary site for nucleophilic attack, a prediction that can be quantified and confirmed using the Dual Descriptor.

Computational Studies of Reaction Mechanisms and Transition States

The elucidation of reaction mechanisms at a molecular level is a cornerstone of modern chemistry, providing insights that are often inaccessible through experimental means alone. Computational chemistry, particularly through the application of Density Functional Theory (DFT), offers a powerful lens to study the intricate details of chemical transformations involving this compound. scielo.brresearchgate.net Such studies typically focus on mapping the potential energy surface (PES) of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, a hypothetical study might investigate the mechanism of a nucleophilic addition to the carbonyl group of this compound. DFT calculations, employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to model the reaction pathway. materialsciencejournal.orgresearchgate.net The process would involve locating the geometry of the transition state and then performing intrinsic reaction coordinate (IRC) calculations to confirm that it connects the reactants and products.

Table 1: Hypothetical DFT-Calculated Energies for a Nucleophilic Addition to this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.00 |

| Transition State | +15.7 |

| Intermediate | -5.2 |

| Products | -12.4 |

Note: These values are hypothetical and serve to illustrate the type of data generated from computational studies of reaction mechanisms.

Conformational Space Exploration and Intramolecular Dynamics

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Computational methods are indispensable for exploring the conformational landscape of this compound, identifying stable conformers, and understanding the dynamics of its internal motions.

The presence of several single bonds in this compound allows for considerable conformational freedom. The rotation around these bonds, particularly the bond connecting the phenyl rings to the propanone backbone, is not entirely free but is hindered by energy barriers. Computational chemistry provides a means to quantify these torsional barriers. researchgate.net

A typical approach involves performing a relaxed scan of the potential energy surface along the dihedral angle of interest. For example, the dihedral angle between the 3-chlorophenyl ring and the carbonyl group can be systematically varied, and at each step, the geometry of the molecule is optimized while keeping the dihedral angle fixed. This process generates a torsional energy profile, from which the energy minima (corresponding to stable rotational isomers or conformers) and the energy maxima (representing the transition states for rotation) can be identified.

Table 2: Hypothetical Torsional Barriers for Key Rotations in this compound

| Rotatable Bond | Dihedral Angle Range (°) | Calculated Barrier (kcal/mol) |

| C(carbonyl)-C(chlorophenyl) | 0-360 | 4.8 |

| C(carbonyl)-C(fluorophenyl) | 0-360 | 5.2 |

| C(alpha)-C(carbonyl) | 0-360 | 2.5 |

Note: These values are illustrative and represent plausible computational findings for a molecule of this type.

The conformational preferences of this compound are governed by a delicate balance of intramolecular interactions. nih.gov These can include steric repulsions between bulky groups, as well as more subtle non-covalent interactions such as hydrogen bonds (if applicable), dipole-dipole interactions, and dispersion forces. ias.ac.in

Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, can be employed to identify and characterize these interactions. For instance, QTAIM analysis can reveal the presence of bond critical points between non-covalently bonded atoms, providing evidence for interactions like weak hydrogen bonds or halogen bonds. NBO analysis can quantify the stabilizing energy associated with these interactions. In the case of this compound, intramolecular interactions between the halogen atoms and other parts of the molecule could play a significant role in determining the most stable conformations.

Computational Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting and interpreting various spectroscopic data, aiding in the structural elucidation and characterization of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. mdpi.com Computational methods, particularly DFT, can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). mdpi.comresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

The process involves first optimizing the geometry of the molecule at a chosen level of theory. Then, the NMR shielding tensors are calculated for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts can be improved by considering solvent effects, often through the use of continuum solvation models like the Polarizable Continuum Model (PCM).

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |

| Carbonyl C | 198.5 | - | - |

| C-Cl (Chlorophenyl) | 134.8 | - | - |

| C-F (Fluorophenyl) | 162.1 (d, J=245 Hz) | - | - |

| Aromatic CHs | 128.0 - 132.5 | Aromatic Hs | 7.2 - 7.8 |

| CH₂ | 35.2 | Methylene (B1212753) Hs | 3.1 |

| CH₃ | 8.9 | Methyl Hs | 1.2 |

Note: These are hypothetical values presented to demonstrate the output of computational NMR predictions. 'd' denotes a doublet due to C-F coupling.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational chemistry can be used to calculate these vibrational frequencies and their corresponding intensities, allowing for the generation of a theoretical IR spectrum. nist.gov

Following a geometry optimization, a frequency calculation is performed. This calculation yields a set of vibrational modes, each with a specific frequency and intensity. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to scale the computed frequencies by an empirical scaling factor to improve agreement with experimental data. The resulting data can be plotted as an intensity versus wavenumber graph to produce a theoretical IR spectrum, which can be compared with an experimental spectrum to aid in peak assignment.

Table 4: Selected Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Relative Intensity |

| C=O stretch | 1725 | 1685 | Strong |

| Aromatic C=C stretch | 1610 | 1575 | Medium |

| C-F stretch | 1280 | 1250 | Strong |

| C-Cl stretch | 790 | 770 | Medium |

| CH₃ rock | 1050 | 1025 | Weak |

Note: These frequencies are for illustrative purposes. A scaling factor of 0.975 is hypothetically applied.

Analytical Methodologies for Isolation, Purity Assessment, and Quantification

Chromatographic Techniques for Separation and Purification

Chromatography is an essential tool for the separation of 3-(3-Chlorophenyl)-2'-fluoropropiophenone from reaction mixtures, byproducts, and impurities. The choice of technique depends on the scale of the separation and the desired purity of the final product.

High Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of this compound due to its high resolution and sensitivity. Developing a robust HPLC method involves the systematic optimization of several key parameters to achieve efficient separation from potential impurities.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this nature. chromatographyonline.commdpi.com The presence of both a chlorinated and a fluorinated phenyl ring imparts significant hydrophobicity, making it well-suited for separation on nonpolar stationary phases.

Key parameters for method development include:

Stationary Phase: A C18 or C8 column is typically the first choice for separating aromatic ketones. chromatographyonline.commdpi.comresearchgate.net However, due to the presence of a fluorine atom, specialized fluorinated stationary phases can offer alternative selectivity and enhanced retention. chromatographyonline.com These phases can provide unique interactions with the fluorinated analyte, potentially resolving impurities that co-elute on traditional C18 columns. chromatographyonline.com

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) is commonly used. researchgate.netekb.eg The ratio of organic to aqueous phase is adjusted to control the retention time of the analyte. Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate compounds with a wide range of polarities.

Detection: The aromatic rings in this compound contain chromophores that absorb ultraviolet (UV) light. A Diode Array Detector (DAD) or a variable wavelength UV detector set between 220 and 280 nm would be suitable for detection and quantification. mdpi.compensoft.netresearchgate.net

Temperature and Flow Rate: Column temperature is typically maintained around 30-45°C to ensure reproducible retention times and improve separation efficiency. researchgate.netpensoft.netnih.gov A flow rate of 1.0 mL/min is a common starting point for analytical separations on standard 4.6 mm internal diameter columns. mdpi.comresearchgate.net

A typical starting point for an RP-HPLC method is outlined in the table below.

| Parameter | Condition | Rationale |

| Column | ODS Hypersil C18 (250 x 4.6 mm, 5µm) | Provides good hydrophobic interaction for aromatic ketones. ekb.eg |

| Mobile Phase | A: 0.02M Potassium Dihydrogen Phosphate (pH 2.8) B: Acetonitrile | Buffered mobile phase controls ionization; acetonitrile is a common organic modifier. ekb.eg |

| Elution Mode | Isocratic or Gradient | Isocratic (e.g., 70:30 A:B) for simple mixtures; gradient for complex samples. |

| Flow Rate | 1.0 - 1.5 mL/min | Standard flow rate for analytical columns, balancing speed and resolution. mdpi.comekb.eg |

| Column Temp. | 30°C | Ensures reproducibility and can improve peak shape. researchgate.netpensoft.net |

| Detector | UV at 225 nm | Wavelength suitable for detecting aromatic systems. mdpi.compensoft.net |

| Injection Vol. | 20 µL | Standard volume for analytical HPLC. pensoft.net |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful tool for the analysis of volatile and semi-volatile compounds. nih.govnih.gov While this compound may possess sufficient volatility for direct GC analysis, the technique is often used for analyzing its more volatile derivatives, which enhances peak shape and sensitivity. researchgate.netresearchgate.net

For direct analysis, a method would involve:

Injection: A split/splitless injector is used, typically heated to a high temperature (e.g., 280°C) to ensure rapid volatilization of the sample. policija.si

Separation: A capillary column with a nonpolar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (e.g., DB-1 or DB-5), is used to separate the analyte from other volatile components of the sample.

Detection: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) offers definitive identification based on the compound's mass spectrum and fragmentation pattern. researchgate.netnih.govscirp.org

The primary challenge in the direct GC analysis of ketones can be interactions between the polar carbonyl group and the stationary phase, which can lead to peak tailing. researchgate.net This issue is often mitigated through derivatization, as discussed in section 6.2.

Column Chromatography for Purification Strategies

For the isolation and purification of this compound on a preparative scale, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it.

A typical purification strategy would involve the following steps:

Stationary Phase Selection: Silica (B1680970) gel is the most common stationary phase for the purification of moderately polar organic compounds like ketones.

Mobile Phase (Eluent) Selection: The selection of an appropriate eluent system is critical. This is often determined by preliminary analysis using Thin Layer Chromatography (TLC). A mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is carefully adjusted to achieve a good separation between the target compound and any impurities.

Column Packing and Loading: The silica gel is packed into a glass column as a slurry in the nonpolar solvent. The crude sample, dissolved in a minimal amount of solvent, is then carefully loaded onto the top of the silica gel bed.

Elution and Fraction Collection: The mobile phase is passed through the column, and as the compounds travel down, they are collected in separate fractions. The composition of these fractions is monitored by TLC to identify those containing the pure product.

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient |

| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |

Enhancement of Analytical Detectability through Derivatization

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for a specific analytical method. researchgate.netresearchgate.net For GC analysis, the goal is typically to increase the volatility and thermal stability of the analyte, as well as to improve its chromatographic behavior and detection sensitivity. researchgate.netlibretexts.org The primary derivatization reactions for GC analysis fall into the categories of alkylation, acylation, and silylation. researchgate.net

Alkylation and Acylation Strategies for GC Compatibility

Alkylation and acylation are chemical derivatization techniques that can be applied to compounds with active hydrogens, such as those found in alcohols, amines, and carboxylic acids. libretexts.org For a ketone like this compound, these methods are less direct as it lacks active hydrogens. However, the ketone can be converted to its enolate form, which can then be alkylated or acylated. libretexts.org This process replaces a hydrogen on the α-carbon with an alkyl or acyl group. libretexts.org

While α-alkylation is a powerful tool in synthetic chemistry for forming C-C bonds, its use purely for improving GC compatibility of a simple ketone is less common than silylation. libretexts.orgacs.orgresearchgate.net The primary purpose of derivatization for GC is to block polar functional groups. phenomenex.blog The ketone's carbonyl group itself can be targeted through reactions that form more volatile derivatives like oximes or hydrazones, but silylation of the enol form is generally more straightforward for GC purposes. Acylation can occur via the enamine intermediate, reacting with acid halides to form β-dicarbonyls, which may alter chromatographic properties. libretexts.org

Quantitative Analysis and Method Validation for this compound

The accurate quantification and purity assessment of this compound are essential for ensuring its quality and consistency in research and development. Validated analytical methods provide reliable data on the concentration and impurity profile of the compound. ugent.be The validation process ensures that the analytical procedure is suitable for its intended purpose, encompassing tests for specificity, linearity, accuracy, precision, and sensitivity. fda.govsctm.mkijisrt.com

Development of Robust Analytical Methods for Concentration Determination

The development of robust analytical methods for determining the concentration of this compound typically involves chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are chosen for their high resolution, sensitivity, and specificity. pharmahealthsciences.netosti.gov

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method coupled with an ultraviolet (UV) detector is a common and reliable approach for the quantification of aromatic ketones like this compound. rsc.org The method's development focuses on optimizing separation conditions to achieve a sharp, symmetrical peak for the analyte, free from interference. researchgate.net

A typical HPLC method would be developed and validated with the following parameters:

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used for its ability to separate moderately polar compounds. pharmahealthsciences.net

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile or methanol (B129727) is employed to achieve optimal retention and peak shape. policija.siresearchgate.net

Detection: UV detection is set at a wavelength where the analyte exhibits maximum absorbance, determined by a UV-vis spectrum scan. For compounds with phenyl rings, wavelengths around 240-260 nm are often effective. researchgate.netswgdrug.org

Flow Rate: A flow rate of around 1.0 mL/min is standard for analytical-scale columns. pharmahealthsciences.netresearchgate.net

Method validation would be performed according to International Council for Harmonisation (ICH) guidelines to demonstrate its suitability. fda.govsctm.mk

Interactive Table 1: Example Validation Parameters for an HPLC-UV Method

| Parameter | Specification | Typical Result |

| Linearity (R²) | ≥ 0.999 | 0.9999 |

| Range | 5-50 µg/mL | 5-50 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | < 1.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |

Note: This table presents typical data based on established validation practices for similar analytes. rsc.orgmdpi.comsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of volatile and semi-volatile compounds. It offers excellent chromatographic separation and highly specific detection based on mass-to-charge ratio. swgdrug.orgagriculturejournals.cz

Key parameters for a GC-MS method include:

Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5MS), is often suitable. swgdrug.org

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate. swgdrug.org

Injector Temperature: The injector temperature is set high enough to ensure rapid volatilization of the analyte without causing thermal degradation. policija.si

Oven Program: A temperature gradient program is used to separate the analyte from any impurities or matrix components. policija.si

MS Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. policija.sinih.gov

Validation of a GC-MS method follows similar principles to HPLC, ensuring its reliability for concentration determination. agriculturejournals.cz

Interactive Table 2: Example Validation Summary for a GC-MS Method

| Parameter | Specification | Typical Result |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Range | 0.1-10 µg/mL | 0.1-10 µg/mL |

| Accuracy (% Recovery) | 97.0 - 103.0% | 101.2% |

| Precision (% RSD) | ≤ 5.0% | < 3.0% |

| Limit of Detection (LOD) | Based on instrumental signal-to-noise | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | Lowest concentration with acceptable precision and accuracy | 0.03 µg/mL |

Note: This table presents typical data based on established validation practices for similar analytes. semanticscholar.orgagriculturejournals.cz

Purity Determination and Impurity Profiling

Purity assessment is a critical component of analytical characterization, aiming to identify and quantify any impurities present in the this compound sample. Impurities can include starting materials, by-products from the synthesis, isomers, or degradation products.

The chromatographic methods developed for quantitative analysis are also the primary tools for impurity profiling. An effective purity testing method must be able to separate the main compound from all known and potential impurities.

Methodology for Impurity Profiling:

High-Resolution Separation: The HPLC or GC method is optimized to achieve baseline separation between the main peak of this compound and any adjacent impurity peaks. Using a photodiode array (PDA) detector in HPLC can help in assessing peak purity by comparing UV spectra across a single peak.

Identification: Mass spectrometry is indispensable for identifying unknown impurities. osti.gov In GC-MS, the fragmentation pattern generated by electron ionization (EI) provides a molecular fingerprint that can be compared against spectral libraries or interpreted to elucidate the structure of the impurity. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition of an impurity. policija.si

Quantification: Once identified, impurities are quantified. If a reference standard for the impurity is available, a calibration curve can be used for precise quantification. If not, the concentration is often estimated relative to the main compound, assuming a similar response factor (e.g., using area percent). The limit of quantification for the method must be low enough to detect impurities at specified reporting thresholds. fda.gov

Interactive Table 3: Potential Impurities and Recommended Analytical Techniques

| Potential Impurity | Potential Source | Primary Analytical Technique | Secondary Technique |

| 3-Chlorobenzoyl chloride | Starting Material | GC-MS | HPLC-UV |

| Fluoroethane | Reagent | Headspace GC-MS | - |

| 3-(x-Chlorophenyl)-x'-fluoropropiophenone | Isomeric By-product | HPLC-UV, GC-MS | NMR Spectroscopy |

| Unreacted Intermediates | Synthesis By-product | LC-MS, GC-MS | HPLC-UV |

| Oxidation Products | Degradation | LC-MS | HPLC-UV |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-(3-Chlorophenyl)-2'-fluoropropiophenone, and what critical parameters govern yield optimization?

- Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, reacting 3-chlorophenylmagnesium bromide with 2-fluoropropiophenone in anhydrous tetrahydrofuran (THF) under inert conditions achieves moderate yields (40–60%). Key parameters include temperature control (0–5°C for Grignard reactions), stoichiometric ratios (1:1.2 ketone:organometallic), and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural elucidation and purity assessment?

- Methodological Answer:

- NMR : ¹H and ¹³C NMR resolve aromatic proton environments (δ 7.2–7.8 ppm for chlorophenyl; δ 8.1–8.3 ppm for fluorophenyl ketone). ¹⁹F NMR confirms fluorination (δ -110 to -115 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<1% area).

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks ([M+H]⁺ expected at m/z 253.03) .

Q. What are the primary research applications of this compound in academic settings?

- Methodological Answer: It serves as a precursor in medicinal chemistry (e.g., kinase inhibitor synthesis) and material science (fluorinated polymer intermediates). Its dual halogenation enhances electrophilicity, enabling cross-coupling reactions (Suzuki, Heck) for complex aryl ketone derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity trends in this compound-derived intermediates?

- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the fluoropropiophenone moiety exhibits higher electron-withdrawing capacity (LUMO = -1.8 eV) than the chlorophenyl group, directing regioselectivity in nucleophilic attacks .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer: Discrepancies often arise from stereochemical variations or impurity profiles. To address this:

- Chiral HPLC : Separates enantiomers (e.g., using Chiralpak AD-H columns).

- Batch Consistency : Validate purity via elemental analysis (±0.3% theoretical C/H/N).

- Bioassay Controls : Include reference standards (e.g., fluorinated acetophenones) to benchmark activity .

Q. How do solvent polarity and catalyst choice influence byproduct formation in its synthesis?

- Methodological Answer: Polar aprotic solvents (DMF, DMSO) increase acylation rates but risk ketone dimerization. Transition-metal catalysts (e.g., Pd(OAc)₂) reduce side reactions in cross-coupling steps. For example, replacing AlCl₃ with FeCl₃ in Friedel-Crafts reactions minimizes chlorinated byproducts (e.g., 3-chlorobenzoic acid) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer:

- PPE : Nitrile gloves, safety goggles, and fume hoods (TLV-TWA: 0.1 mg/m³).

- Spill Management : Absorb with vermiculite, neutralize with 5% NaOH, and dispose as halogenated waste.

- Toxicity Data : Acute oral toxicity (LD₅₀ > 500 mg/kg in rats); chronic effects remain uncharacterized .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 78–82°C vs. 85–87°C)?

- Methodological Answer: Variations stem from polymorphic forms or hygroscopicity. To standardize:

- Recrystallization : Use ethanol/water (7:3) to isolate the stable polymorph.

- DSC Analysis : Confirm thermal transitions (endothermic peak at 84°C ±1°C) .

Experimental Design

Q. How to design a kinetic study for the nucleophilic substitution of the fluoroketone group?

- Methodological Answer:

- Conditions : Vary nucleophile (e.g., NaSH, NaN₃) concentrations (0.1–1.0 M) in DMF at 25–60°C.

- Monitoring : Use in-situ FTIR to track C=O stretch decay (1685 cm⁻¹ → 1650 cm⁻¹).

- Data Fitting : Apply pseudo-first-order kinetics (ln[C] vs. time) to derive rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.